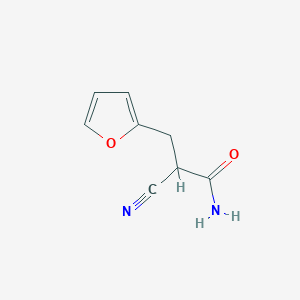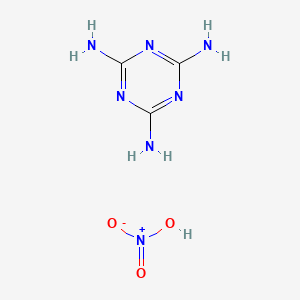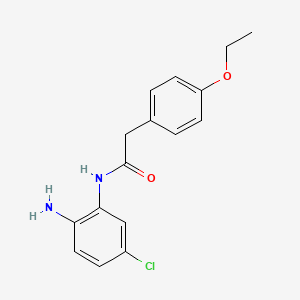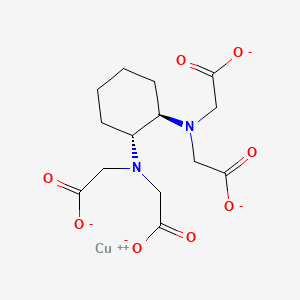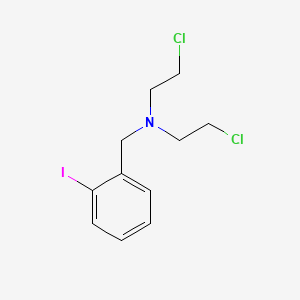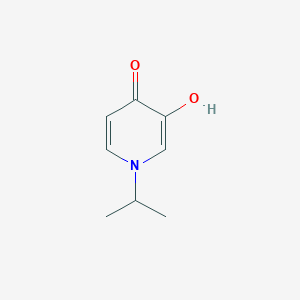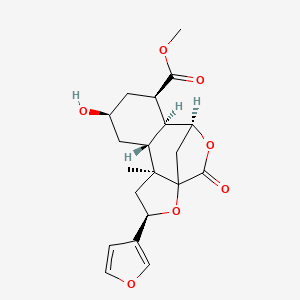
Diosbulbin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin A involves several steps, starting from the extraction of the compound from Dioscorea bulbifera. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Diosbulbin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its anticancer properties, particularly against lung cancer cells.
Mechanism of Action
The mechanism of action of Diosbulbin A involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins such as AKT1, DHFR, and TYMS. This compound may also inhibit the activation of these proteins, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
Diosbulbin B: Another diterpenoid lactone found in Dioscorea bulbifera, known for its hepatotoxic effects.
Diosbulbin C: Exhibits anticancer activity similar to Diosbulbin A but with different molecular targets
Uniqueness
This compound is unique due to its specific molecular structure and its ability to interact with multiple targets in cancer cells. Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
20086-05-9 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl (3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylate |
InChI |
InChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1 |
InChI Key |
OPNWTAMLIMDKEY-QGILWXNYSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)OC)O)OC3=O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
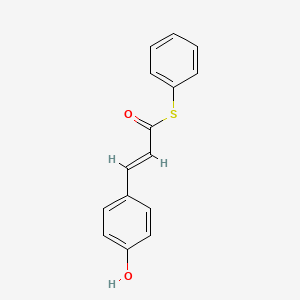
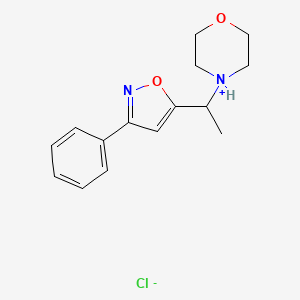
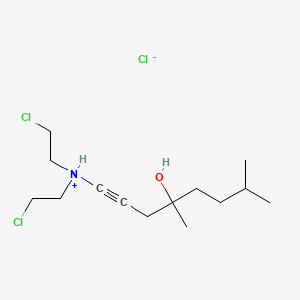
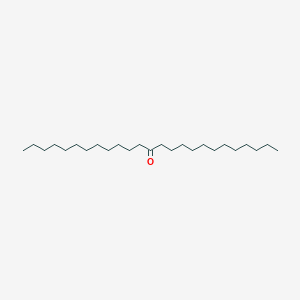
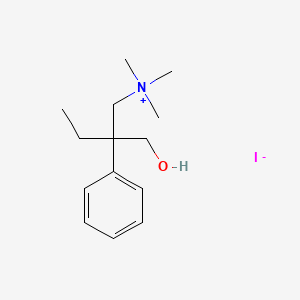

![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
